Phosphorylleucylphenylalanine
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Overview
Description
Phosphorylleucylphenylalanine is a synthetic compound that combines the amino acids leucine and phenylalanine with a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphorylleucylphenylalanine typically involves the phosphorylation of leucylphenylalanine. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes. For example, phenylalanine ammonia lyase (PAL) from Petroselinum crispum has been used to produce phenylalanine analogues . These biocatalytic methods are advantageous due to their high specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Phosphorylleucylphenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylalanine moiety can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the phosphoryl group.
Substitution: The phosphoryl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives of leucylphenylalanine, which can have different biological and chemical properties.
Scientific Research Applications
Phosphorylleucylphenylalanine has several scientific research applications:
Chemistry: Used as a model compound to study phosphorylation reactions and their effects on amino acids.
Biology: Investigated for its role in protein phosphorylation and signal transduction pathways.
Industry: Used in the synthesis of specialized peptides and proteins for various industrial applications.
Mechanism of Action
The mechanism of action of phosphorylleucylphenylalanine involves its interaction with specific enzymes and receptors in biological systems. The phosphoryl group can mimic natural phosphorylation events, thereby influencing signal transduction pathways and protein functions. Molecular targets include kinases and phosphatases, which regulate phosphorylation and dephosphorylation processes .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: An essential amino acid involved in protein synthesis and precursor to tyrosine.
Leucine: Another essential amino acid important for protein synthesis and metabolic regulation.
Phosphotyrosine: A phosphorylated amino acid involved in signal transduction.
Uniqueness
Phosphorylleucylphenylalanine is unique due to its combined structure, which allows it to participate in both leucine and phenylalanine metabolic pathways while also being involved in phosphorylation processes. This dual functionality makes it a valuable compound for studying complex biochemical pathways and developing novel therapeutic agents .
Properties
CAS No. |
80826-98-8 |
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Molecular Formula |
C15H23N2O6P |
Molecular Weight |
358.33 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-(phosphonoamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H23N2O6P/c1-10(2)8-12(17-24(21,22)23)14(18)16-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,18)(H,19,20)(H3,17,21,22,23)/t12-,13-/m0/s1 |
InChI Key |
XHDKBRXIGMXIDI-STQMWFEESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NP(=O)(O)O |
Origin of Product |
United States |
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